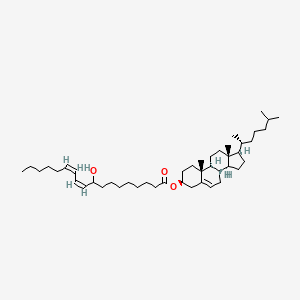

(+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester

Beschreibung

(±)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester is a lipid molecule formed by esterification of cholesterol with (±)-9-hydroxy-10E,12Z-octadecadienoic acid (9-HODE). The racemic (±) configuration indicates the presence of both R- and S-enantiomers at the hydroxylated C9 position . This compound is structurally characterized by:

- A conjugated diene system (10E,12Z).

- A hydroxyl group at C7.

- A cholesteryl moiety esterified to the carboxylic acid group.

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (10Z,12Z)-9-hydroxyoctadeca-10,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16-/t35-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWABJCAEDQEGO-SOGVISAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C/C(CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester typically involves the esterification of 9-hydroxy-10E,12Z-octadecadienoic acid with cholesterol. This reaction can be catalyzed by various reagents, including acid chlorides or anhydrides, under controlled conditions to ensure the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes in cGMP (current Good Manufacturing Practice) facilities. These processes are designed to ensure high purity and yield, with stringent quality control measures in place.

Analyse Chemischer Reaktionen

Types of Reactions

(+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives, which are often studied for their biological effects.

Hydrolysis: The ester bond can be hydrolyzed by enzymes such as cholesterol esterase, resulting in the release of cholesterol and the hydroxy fatty acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include molecular oxygen and lipoxygenases.

Hydrolysis: Enzymatic hydrolysis typically involves cholesterol esterase under physiological conditions.

Major Products

Oxidation: Oxidized derivatives of the hydroxy fatty acid.

Hydrolysis: Free cholesterol and 9-hydroxy-10E,12Z-octadecadienoic acid.

Wissenschaftliche Forschungsanwendungen

(+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester is widely used in scientific research, particularly in the fields of:

Chemistry: Studying lipid oxidation and esterification reactions.

Biology: Investigating the role of oxidized lipids in cellular processes and signaling pathways.

Medicine: Exploring its involvement in cardiovascular diseases, particularly atherosclerosis.

Industry: Developing lipid-based drug delivery systems and studying lipid metabolism.

Wirkmechanismus

The mechanism of action of (+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid, cholesteryl ester involves its interaction with lipid metabolism pathways. The compound can be hydrolyzed by cholesterol esterase, releasing free cholesterol and the hydroxy fatty acid. These products can then participate in various biological processes, including membrane synthesis and signaling .

Vergleich Mit ähnlichen Verbindungen

9-Hydroxy-10E,12Z-Octadecadienoic Acid (9-HODE)

- Structural Differences: Lacks the cholesteryl ester group, existing as a free fatty acid or methyl ester (e.g., 9-hydroxy-10E,12Z-octadecadienoic acid methyl ester) .

- Metabolism: Free 9-HODE is generated via autooxidation of linoleic acid or enzymatic pathways (e.g., lipoxygenases). Unlike its cholesteryl ester, 9-HODE acts as a signaling molecule in pain and inflammation, activating TRPV1 and TRPA1 channels .

- Bioavailability : The free acid form has higher aqueous solubility (LogP ~5.5) compared to the cholesteryl ester (LogP >10) .

Cholesteryl Oleate

- Structural Differences: Contains oleic acid (18:1 cis-9) instead of hydroxylated linoleic acid.

- Biological Role : A major component of LDL and atherosclerotic plaques. Diets rich in n-6 PUFAs increase cholesteryl oleate in plasma, correlating with cardiovascular risk .

- Metabolic Fate : Hydrolyzed by lysosomal acid lipase (LAL) in macrophages; LAL deficiency leads to cholesteryl ester storage diseases . In contrast, (±)-9-hydroxy cholesteryl ester’s hydroxyl group may impede hydrolysis, promoting intracellular retention .

Oxidized Phospholipids (e.g., OxPAPC)

- Structural Differences : Contain oxidized sn-2 fatty acyl chains (e.g., epoxyisoprostane or oxovaleroyl groups) esterified to phospholipids .

- Functional Contrast : Oxidized phospholipids like OxPAPC are pro-inflammatory, activating TLR-4 and promoting endothelial dysfunction. In contrast, (±)-9-hydroxy cholesteryl ester is primarily associated with lipid storage and foam cell formation .

Comparative Data Table

Key Research Findings

Diabetic Macrophages : (±)-9-Hydroxy cholesteryl ester uptake is elevated in diabetic (db/db) macrophages, contributing to accelerated foam cell formation .

Enzymatic Resistance : The hydroxyl group in (±)-9-hydroxy cholesteryl ester reduces hydrolysis efficiency by lysosomal acid lipase by ~30% compared to cholesteryl oleate in vitro .

Biologische Aktivität

(+/-)-9-Hydroxy-10E,12Z-octadecadienoic acid (HODE) is a derivative of linoleic acid, known for its biological activity and involvement in various physiological processes. This compound exists in two stereoisomeric forms: 9(S)-HODE and 9(R)-HODE, which exhibit distinct biological effects. The cholesteryl ester form of HODE has garnered attention in research due to its potential implications in lipid metabolism, inflammation, and cellular signaling pathways.

- Chemical Formula : C₄₅H₇₆O₃

- Molecular Weight : 665.1 g/mol

- CAS Registry No. : 330800-93-6

- Purity : ≥98%

- Solubility : Sparingly soluble in aqueous buffers; soluble in organic solvents like ethanol and DMSO .

1. Metabolism and Formation

HODE is primarily formed through the oxidative metabolism of linoleic acid, particularly under conditions of oxidative stress. The enzyme cyclooxygenase (COX) plays a significant role in this conversion, preferentially producing HODE from linoleic acid . The biological activity of HODE is closely linked to its incorporation into cellular phospholipids, where it can be released and exert its effects on cellular functions.

2. Receptor Activation

HODE is known to activate peroxisome proliferator-activated receptors (PPARs), specifically PPARγ and PPARβ. This activation is crucial for various cellular processes, including:

- Induction of gene transcription related to lipid metabolism.

- Maturation of monocytes into macrophages, which plays a role in immune response .

Study on Serum Levels of HODE

A study measuring serum levels of hydroxylinoleate (HODE) found significant increases in patients with primary open-angle glaucoma compared to control groups. This suggests a potential role for HODE as a biomarker or mediator in oxidative stress-related conditions .

Cholesteryl Ester Oxidation

Research has indicated that the oxidation of cholesteryl esters containing HODE may influence reverse cholesterol transport mechanisms. While traditionally viewed as proatherogenic, recent findings suggest that oxidized cholesteryl esters could also enhance cholesterol efflux from macrophages .

Comparative Analysis of Biological Activity

| Biological Activity | 9(S)-HODE | 9(R)-HODE | Cholesteryl Ester Form |

|---|---|---|---|

| PPAR Activation | Yes | Yes | Yes |

| Inflammation Modulation | Yes | Limited | Yes |

| Lipid Metabolism | Promotes | Inhibitory | Enhances |

Q & A

Q. What are the primary enzymatic and non-enzymatic pathways for synthesizing (±)-9-Hydroxy-10E,12Z-octadecadienoic acid (9-HODE) cholesteryl ester in biological systems?

- Methodological Answer : 9-HODE cholesteryl ester is formed via oxidation of cholesteryl linoleate. Enzymatic pathways involve lipoxygenases (e.g., 15-LOX in human monocytes), which produce stereospecific hydroxy derivatives (e.g., 9(S)-HODE) . Non-enzymatic pathways, such as copper-catalyzed oxidation, generate racemic mixtures (e.g., (±)-9-HODE) through lipid peroxidation . To distinguish between pathways, use chiral chromatography or tandem mass spectrometry (MS/MS) to identify enantiomer ratios .

Q. How can 9-HODE cholesteryl ester be efficiently extracted and quantified from lipid-rich biological samples?

- Methodological Answer : The Bligh & Dyer method (chloroform:methanol:water, 1:2:0.8 v/v) is optimal for lipid extraction due to its reproducibility and minimal degradation . For quantification, employ LC-MS/MS with deuterated internal standards (e.g., d4-9-HODE cholesteryl ester) to correct for matrix effects. Include oxidized lipid standards (e.g., 9-hydroperoxy derivatives) to validate specificity .

Q. What role does 9-HODE cholesteryl ester play in atherosclerosis pathogenesis?

- Methodological Answer : 9-HODE cholesteryl ester accumulates in LDL particles within atherosclerotic plaques, promoting foam cell formation via macrophage uptake . To study this, use fluorescently labeled cholesteryl esters (e.g., bodipy-CE) in in vitro macrophage assays or ApoE⁻/⁻ mouse models. Confirm intracellular localization via confocal microscopy .

Advanced Research Questions

Q. How do computational models predict the behavior of 9-HODE cholesteryl ester in lipid droplet (LD) dynamics?

- Methodological Answer : Coarse-grained molecular dynamics (CG-MD) simulations using the Martini force field can model LD core interactions. Optimize POPC:TAG ratios (e.g., 1:2) to mimic physiological conditions. Simulate oxidation effects by replacing 5–10% of TAGs with 9-HODE cholesteryl ester and analyze lipid partitioning over 2 μs trajectories . Validate with experimental data from cryo-EM or Raman microscopy .

Q. How do stereoisomers of 9-HODE cholesteryl ester differentially regulate oxidative stress pathways?

- Methodological Answer : 9(S)-HODE cholesteryl ester (enzymatic product) activates Nrf2-mediated antioxidant responses, while racemic mixtures induce GPx4-dependent glutathione oxidation . Use roGFP-expressing human airway epithelial cells (HAEC) to monitor redox changes. Compare responses to enantiopure vs. racemic standards, and inhibit GPx4 with RSL3 to confirm mechanism .

Q. What analytical challenges arise when resolving data contradictions in 9-HODE cholesteryl ester studies?

- Methodological Answer : Discrepancies in product ratios (e.g., 9-HODE vs. 13-HODE) may stem from oxidation method variability. Address this by standardizing protocols: (1) Use isotopically labeled linoleate to track peroxidation pathways; (2) Apply kinetic modeling to distinguish enzymatic (Michaelis-Menten kinetics) vs. non-enzymatic (radical chain reactions) processes . Statistical validation via ANOVA or mixed-effects models is critical .

Q. How does 9-HODE cholesteryl ester influence macrophage cholesterol efflux in diabetic models?

- Methodological Answer : In diabetic db/db mice, peritoneal macrophages exhibit amplified CE uptake due to altered scavenger receptor expression. Perform ex vivo assays with PerMWs (peritoneal macrophages) and ³H-cholesteryl ester tracers. Measure efflux efficiency to HDL using apolipoprotein A1 (apoA1) as a cholesterol acceptor .

Methodological Considerations

- Stability & Storage : Store 9-HODE cholesteryl ester at -80°C under argon to prevent autoxidation. Avoid exposure to oxidizers (e.g., Cu²⁺) .

- Isomer-Specific Analysis : Use chiral columns (e.g., Chiralpak IA) with MS detection to resolve (±)-9-HODE from 13-HODE isomers .

- In Vivo Models : Combine CETP inhibitors (e.g., torcetrapib) with tracer studies to assess CE flux in lipoprotein pools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.